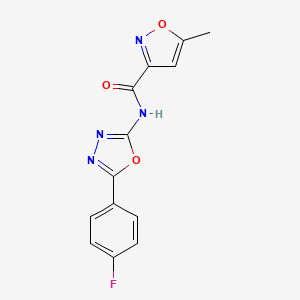

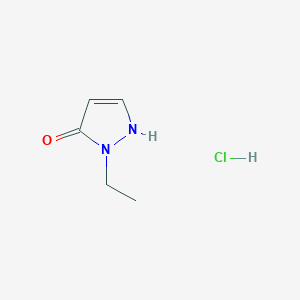

(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol, also known as MTQM, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.

科学的研究の応用

Synthesis and Catalytic Applications

The synthesis of various tetrahydroquinolines, including structures related to (6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol, has been explored for the generation of catalytic antibodies. For example, González-Bello et al. (1997) described the synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline-3-methanol, used to generate antibodies for catalyzing cationic cyclization reactions (González‐Bello, Abell, & Leeper, 1997).

Chemosensors for Metal Ions

In the field of chemosensors, Shally et al. (2020) developed novel chemosensors based on 6-morpholino-8-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline-5-carbonitrile for the selective identification of toxic Pd2+ ions, demonstrating the utility of tetrahydroquinoline derivatives in environmental monitoring (Shally, Kumar, Althagafi, Kumar, Singhal, Kumar, Gupta, & Pratap, 2020).

Dehydrogenation Reactions

Research by Shreiber et al. (1999) involved using 1,2,3,4-tetrahydroquinoline as a slurry liquid in the dehydrogenation of methanol to formaldehyde, highlighting its role in catalytic processes (Shreiber, Rhodes, & Roberts, 1999).

Photoinduced Chemical Reactions

Nekipelova et al. (2002) studied the photoinduced addition of water and methanol to 1,2-dihydroquinolines, leading to tetrahydroquinoline derivatives. This research contributes to understanding light-induced chemical transformations (Nekipelova, Shishkov, & Kuzmin, 2002).

Slurry Reactor Interactions

Sun et al. (2002) investigated interactions in slurry reactors, using tetrahydroquinoline for the synthesis of methanol, which is pertinent for chemical manufacturing processes (Sun, Jones, Gesick, Xu, & Roberts, 2002).

Tubulin-Polymerization Inhibitors

Wang et al. (2014) modified the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in compounds to create tubulin-polymerization inhibitors, showcasing the potential of these derivatives in medical research, particularly in cancer treatment (Wang, Guan, Ohkoshi, Guo, Wang, Zhu, Wang, Wang, Hamel, Yang, Li, Qian, Morris-Natschke, Yuan, Lee, & Xie, 2014).

作用機序

Target of Action

Similar compounds such as oxamniquine have been shown to target the dna of certain organisms .

Mode of Action

Subsequently, the ester spontaneously dissociates, and the resulting electrophilic reactant is capable of alkylation of schistosome DNA .

Biochemical Pathways

Related compounds have been shown to affect the nucleic acid metabolism of parasites .

Pharmacokinetics

Similar compounds like oxamniquine are well absorbed orally and are likely metabolized hepatically .

Result of Action

Similar compounds have been shown to cause a shift of worms from the mesenteric veins to the liver, where the male worms are retained; the female worms return to the mesentery but can no longer release eggs .

Action Environment

It’s known that similar compounds are stable under recommended storage conditions .

将来の方向性

The future directions in the research of tetrahydroquinoline derivatives, including “(6-Methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol”, involve the development of novel synthetic strategies and the exploration of their biological activities . These compounds have garnered a lot of attention in the scientific community due to their diverse biological activities and potential therapeutic applications .

特性

IUPAC Name |

(6-methyl-1,2,3,4-tetrahydroquinolin-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-4-5-11-9(10(8)7-13)3-2-6-12-11/h4-5,12-13H,2-3,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQLRTZMNSIYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NCCC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)

![3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride](/img/structure/B3007602.png)

![5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B3007606.png)

![4-[5-(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1H-pyrazol-1-yl]benzenecarbonitrile](/img/structure/B3007608.png)

![3-({3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3007611.png)

![4-(tert-butyl)-N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B3007612.png)

![4-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3007613.png)